molecular formula C8H10BrNO2 B13548618 (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Cat. No.: B13548618
M. Wt: 232.07 g/mol
InChI Key: GUMTZRZYCSEZBF-MRVPVSSYSA-N
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Description

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, an amino group, and a hydroxyl group attached to a phenol ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:

    Amino Group Introduction: The addition of an amino group to the ethyl side chain.

These reactions are carried out under controlled conditions to ensure the desired stereochemistry and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of catalysts and specific solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups to the phenol ring.

Scientific Research Applications

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
  • (s)-2-(1-Amino-2-hydroxyethyl)benzonitrile
  • (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid

Uniqueness

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of the bromine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable molecule for specific applications where bromine’s reactivity is advantageous.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1

InChI Key

GUMTZRZYCSEZBF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)[C@@H](CO)N)Br

Canonical SMILES

C1=CC(=C(C=C1O)C(CO)N)Br

Origin of Product

United States

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